Labetalol hydrochloride
Übersicht
Beschreibung
Labetalol hydrochloride is a beta-blocker used to treat hypertension . It affects the response to nerve impulses in certain parts of the body, like the heart, causing the heart to beat slower and decrease blood pressure . When the blood pressure is lowered, the amount of blood and oxygen is increased to the heart .
Molecular Structure Analysis
Labetalol has a molecular formula of C19H24N2O3 . Its average mass is 328.405 Da and its monoisotopic mass is 328.178680 Da . The structure of Labetalol can also be represented by the InChIKey: SGUAFYQXFOLMHL-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound occurs as a white crystalline powder . It is freely soluble in methanol, and sparingly soluble in water and in ethanol (99.5) . It dissolves in 0.05 mol/L sulfuric acid TS . Its melting point is about 181-182°C (with decomposition) .
Wissenschaftliche Forschungsanwendungen
Sustained Release Tablets
Labetalol hydrochloride has been formulated into controlled-release matrices to address its short half-life and extensive first-pass metabolism. Using hydrophilic polymers like hydroxypropyl methylcellulose, hydroxypropyl cellulose, and hydroxyethyl cellulose, tablets were created to release the drug at a controlled rate. This formulation showed promise for sustained drug release and provides an avenue for improved drug delivery systems (A. Joel, 2013).
Clinical Applications in Hypertensive Emergencies
This compound injections have demonstrated significant effectiveness in rapidly reducing blood pressure in hypertensive emergencies. This application underlines its potential as a fast-acting and safe treatment option in critical care settings (Dong Siqin, 2015).
Metabolic Activation and Cytotoxicity Studies
Research has explored the metabolic activation of this compound and its correlation with liver toxicity. Findings suggest that sulfotransferases (SULTs) play a role in its bioactivation, offering insights into the mechanisms behind its adverse effects, such as liver injury (Yang et al., 2021).
Taste-Masked Fast Disintegrating Tablets
This compound has been formulated into fast-disintegrating tablets with taste masking, improving patient compliance. This formulation approach enhances the drug's palatability and ease of administration (S. Shahidulla & Tayyaba Jeelani, 2019).
Buccal Tablets for Bioavailability Enhancement
Mucoadhesive buccal tablets containing this compound were developed to enhance its systemic bioavailability. This novel formulation can bypass the first-pass effect and offer a more efficient route for drug delivery (Fatma Bakr et al., 2022).
False-Positive Drug Testing
Research has highlighted the potential of this compound treatment, particularly in pregnancy, to result in false-positive urine immunoassays for fentanyl. This finding is crucial for accurate drug testing and diagnosis in clinical settings (Wanar et al., 2022).
Gastroretentive Dosage Form
This compound has been used to develop non-effervescent sustained-release gastroretentive floating tablets. This formulation aims to improve the drug's solubility and bioavailability, particularly in the small intestine (Garse et al., 2010).
Transdermal Drug Delivery
Studies have investigated the feasibility of transdermal drug delivery of this compound, exploring various penetration enhancers. This method could offer an alternative route of administration with improved drug penetration (Zafar et al., 2010).
Spectrophotometric Determination
Spectrophotometric methods have been developed for the determination of this compound in pharmaceuticals and biological samples. These methods provide accurate and selective measurement techniques for labetalol, essential for quality control in pharmaceutical manufacturing (Omar et al., 2018).
Analytical Applications in Pharmaceuticals
The analytical properties of an ion-selective electrode sensitive to labetalol have been described for the determination of this compound in pharmaceuticals. This technology offers a stable, reproducible, and fast method for drug analysis (Gorodkiewicz et al., 2003).
Wirkmechanismus
Mode of Action
Labetalol hydrochloride acts as a non-selective competitive antagonist at beta-adrenergic receptors and a selective competitive antagonist at alpha-1-adrenergic receptors . This means it competes with natural hormones (catecholamines) for binding sites on these receptors, thereby blocking their action . Following oral administration, labetalol has 3 times the beta-blocking ability than alpha-blocking ability. This increases to 6.9 times following intravenous administration .
Biochemical Pathways
By blocking the alpha and beta-adrenergic receptors, this compound interferes with the normal response to nerve impulses in the sympathetic nervous system, which is part of the autonomic nervous system. This leads to a decrease in blood pressure and heart rate .
Pharmacokinetics
This compound has a bioavailability of 25% . It is metabolized in the liver and excreted in the urine . The plasma half-life of labetalol following oral administration is about 6 to 8 hours . These properties impact the drug’s bioavailability and determine the dosage and frequency of administration .
Safety and Hazards
Labetalol may cause serious side effects such as low blood pressure, liver problems, heart failure, and bronchospasm . It is contraindicated in bronchial asthma, overt cardiac failure, greater than first degree heart block, cardiogenic shock, severe bradycardia, and other conditions . Severe hepatocellular injury, confirmed by rechallenge in at least one case, occurs rarely with labetalol therapy .
Zukünftige Richtungen
Labetalol is effective in the management of hypertensive emergencies, postoperative hypertension, pheochromocytoma-associated hypertension, and rebound hypertension from beta blocker withdrawal . It has a particular indication in the treatment of pregnancy-induced hypertension which is commonly associated with pre-eclampsia . It is also used as an alternative in the treatment of severe hypertension .
Eigenschaften
IUPAC Name |
2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVZLXWQESQGIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044654 | |
Record name | Labetalol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32780-64-6, 72487-34-4 | |
Record name | Labetalol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32780-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Labetalol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Labetalol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758438 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Labetalol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Labetalol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LABETALOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GEV3BAW9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.